N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O4S/c20-13-6-11(2-3-14(13)21)22-17(25)7-12-8-29-19(23-12)24-18(26)10-1-4-15-16(5-10)28-9-27-15/h1-6,8H,7,9H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDYNAXNGGTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas under basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the condensation of catechol derivatives with appropriate carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the nitro groups can produce corresponding amines.
Scientific Research Applications
N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzo[d][1,3]dioxole moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes, such as cell division in cancer cells, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
a) N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
- Molecular Formula : C₁₈H₁₇N₃O₄S
- Substitutes the 3-chloro-4-fluorophenyl group with a 3-methoxybenzylamine, introducing electron-donating methoxy groups instead of halogen atoms.
- SAR Implications : The methoxy group may enhance solubility but reduce electrophilic reactivity compared to chlorine/fluorine substituents .
b) N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)
- Molecular Formula : C₁₈H₂₀F₂N₄O₂S
- Key Differences :
- Features a pivalamide (tert-butyl) group instead of benzo[d][1,3]dioxole, increasing steric bulk.
- The 2,6-difluorobenzylamine substituent provides a distinct electronic profile due to fluorine’s electronegativity.
- SAR Implications : Fluorine atoms may enhance metabolic stability and membrane permeability compared to chlorine .
c) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 35)
- Molecular Formula : C₂₈H₂₀F₃N₃O₅S
- Key Differences :
- Incorporates a cyclopropanecarboxamide and a trifluoromethoxybenzoyl group on the thiazole ring.
- Lacks the 2-oxoethylamine side chain present in the target compound.
- SAR Implications : The trifluoromethoxy group may improve lipophilicity and target binding affinity .
Biological Activity
N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity based on available research, highlighting its anticancer properties, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H27ClFN4O6 |
| Molecular Weight | 552.92 g/mol |
| CAS Number | 618061-76-0 |
| Stereochemistry | Absolute |
The biological activity of this compound is primarily linked to its ability to inhibit specific cellular pathways involved in cancer cell proliferation and survival. The incorporation of a thiazole moiety is significant as it enhances the compound's interaction with various biological targets, including enzymes and receptors associated with tumor growth.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit potent anticancer activity against various cancer cell lines. For instance, studies have shown that compounds with a benzodioxole structure demonstrate significant cytotoxic effects against Hep3B liver cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
-
Anticancer Activity in Hep3B Cells
- Study Overview : A study evaluated the effects of benzodioxole derivatives on Hep3B cells.
- Findings : Compound 2a showed a reduction in α-fetoprotein secretion and induced G2-M phase cell cycle arrest, indicating strong anticancer potential. The IC50 value was significantly lower than that of untreated controls .
Compound IC50 (µM) Mechanism 2a 1.30 Induces G2-M phase arrest Doxorubicin 7.4 Standard chemotherapy control - Antioxidant Properties
Comparative Analysis
The biological activities of this compound can be compared with other similar compounds:
| Compound Name | Anticancer Activity (IC50 µM) | Antioxidant Activity (IC50 µM) |
|---|---|---|
| N-(4-(2-{(3-chloro-4-fluorophenyl)amino}-2-oxoethyl)-thiazol-2-yl)-benzo[d][1,3]dioxole-5-carboxamide | 1.30 | >39.85 |
| Doxorubicin | 7.4 | Not Applicable |
| Trolox | Not Applicable | 7.72 |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of thiazole-containing carboxamides typically involves condensation of substituted thiazole intermediates with activated carbonyl derivatives. For example, a similar compound (N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamide) was synthesized by reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane, using triethylamine as a base . Key optimization steps include:
- Temperature Control : Maintain 20–25°C to avoid side reactions.
- Stoichiometry : Use equimolar ratios of amine and chloroacetyl chloride.
- Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity.
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
A combination of techniques ensures accurate characterization:
Advanced: How can density-functional theory (DFT) be applied to model this compound’s electronic structure and reactivity?
Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) are effective for predicting:
- HOMO-LUMO gaps : Correlate with electrochemical stability .
- Charge Distribution : Identify nucleophilic/electrophilic sites for reactivity predictions.
- Thermochemical Data : Atomization energies and ionization potentials can be computed with <3 kcal/mol error using exact-exchange terms .
Software Recommendations : Gaussian, ORCA, or CP2K with basis sets like 6-31G*.
Advanced: How should researchers resolve contradictory bioactivity data in different assay systems?
Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, solvent, cell lines). Mitigation strategies include:
- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and microbroth dilution .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine vs. chlorine on phenyl rings) .
- Control Experiments : Test stability under assay conditions (e.g., DMSO concentration effects) .
Advanced: What strategies improve this compound’s pharmacokinetic properties, such as metabolic stability?
Methodological Answer:
- Substituent Engineering : Introduce trifluoromethyl (-CF₃) groups to enhance lipophilicity and resist oxidative metabolism .
- Prodrug Design : Mask polar groups (e.g., carboxylates) with ester linkages for improved bioavailability.
- In Silico ADMET Prediction : Tools like SwissADME predict permeability and CYP450 interactions .
Advanced: How can crystallography or molecular docking elucidate its mechanism of action?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .
- Docking Simulations (AutoDock Vina) : Map interactions with active sites (e.g., hydrogen bonding with thiazole nitrogen) .
- Mutagenesis Studies : Validate predicted binding residues (e.g., Ala scanning in enzyme targets) .
Basic: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .
Advanced: What computational and experimental approaches are used for SAR studies?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) .
- QSAR Modeling : Train models on bioactivity data (e.g., IC₅₀ values) using descriptors like logP and molar refractivity .
- Free-Wilson Analysis : Quantify contributions of specific substituents to activity .
Basic: What methods enhance solubility for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:water mixtures (<1% DMSO to avoid cytotoxicity) .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve aqueous dispersion .
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
Advanced: How can in vivo efficacy be evaluated while minimizing off-target effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
